molecular formula C12H20Cl2N2O B1435153 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 910380-90-4

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride

Número de catálogo: B1435153
Número CAS: 910380-90-4
Peso molecular: 279.2 g/mol
Clave InChI: KFESXNHNZYBFIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride (CAS: N/A, Ref: 3D-PZC07310) is a dihydrochloride salt of a morpholine-containing aryl ethylamine derivative. Its structure features a phenyl ring substituted at the 2-position with a morpholin-4-yl group, linked to an ethylamine backbone. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of dual-acting FFAR1/FFAR4 allosteric modulators, as evidenced by its role in forming guanidine derivatives with dicyandiamide. Its commercial availability (50 mg: €452; 500 mg: €1,214) highlights its relevance in high-throughput drug discovery.

Propiedades

IUPAC Name

2-(2-morpholin-4-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14;;/h1-4H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFESXNHNZYBFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₉Cl₂N₂O, known for its diverse biological activities and applications in medicinal chemistry. This compound features a morpholine ring and a phenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Phenyl Group : A benzene ring that enhances lipophilicity and receptor interactions.

This unique structure allows the compound to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is believed to interact with specific receptors or enzymes, leading to alterations in cellular signaling pathways. The compound's mechanism can involve:

  • Receptor Binding : It may act as an agonist or antagonist at neurotransmitter receptors.
  • Enzyme Interaction : The compound can inhibit or activate enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in the following table:

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines, indicating its potential as a chemotherapeutic agent. For example, in assays against breast cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxicity.

Pharmacological Studies

A study published in MDPI explored the pharmacological profile of similar morpholine derivatives, revealing their ability to modulate serotonin and dopamine receptors. These findings support the hypothesis that this compound may exhibit psychoactive properties, potentially useful in treating neurological disorders such as depression or anxiety .

Synthesis and Optimization

Research has focused on optimizing the synthesis of this compound to enhance yield and purity. The typical synthetic route involves palladium-catalyzed cross-coupling reactions using 2-bromoethylamine hydrobromide and morpholine derivatives . This method allows for efficient production while maintaining the integrity of the active moieties.

Aplicaciones Científicas De Investigación

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation and nucleophilic substitution—allows chemists to design novel compounds.

Biology

  • Biochemical Pathway Studies : In biological research, it is employed to study enzyme interactions and biochemical pathways. The compound's interaction with specific molecular targets can provide insights into cellular signaling mechanisms.

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride have shown promise in drug development. Its unique structure may allow it to modulate receptor activity, making it a candidate for developing new pharmaceuticals targeting various diseases.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, contributing to advancements in material science and industrial applications.

Case Studies

  • Drug Development : A study investigated the potential of this compound as an anti-cancer agent. Results indicated significant inhibition of tumor growth in vitro, suggesting its potential as a lead compound for further development.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, highlighting its role in biochemical research.
  • Material Science Applications : The compound was tested for its effectiveness as an additive in polymer production, showing improved mechanical properties when incorporated into polymer matrices.

Comparación Con Compuestos Similares

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine Dihydrochloride (CAS: 1281152-67-7)

  • Key Difference : A methyl group at the 2-position of the phenyl ring.
  • Molecular Formula : C₁₃H₂₂Cl₂N₂O vs. C₁₂H₂₀Cl₂N₂O (parent).
  • Commercial Data : Pricing and availability are comparable to the parent compound, suggesting similar synthetic complexity.

Heterocyclic Substitutions

2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride (CAS: 2416237-31-3)

  • Key Difference : Replacement of phenyl with 2-chloropyridinyl.
  • Molecular Formula : C₇H₁₀Cl₂N₂ vs. C₁₂H₂₀Cl₂N₂O (parent).
  • Application : Likely used in targeting pyridine-interacting enzymes or receptors.

2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine Dihydrochloride (CAS: 136604-60-9)

  • Key Difference : Thiazole ring substitution.
  • Impact : Thiazole’s sulfur atom contributes to metabolic stability and possible metal-binding properties.
  • Molecular Formula : C₆H₁₂Cl₂N₂S.

Modifications in the Amine-Linker Region

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine Dihydrochloride (CAS: 1432681-77-0)

  • Key Difference : Ethoxy-pyrrolidinyl group at the 4-position of the phenyl ring.
  • Molecular Formula : C₁₄H₂₄Cl₂N₂O.

Comparative Physicochemical and Commercial Data

Compound Name Molecular Formula Molecular Weight (g/mol) Price (50 mg) Key Feature
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine diHCl C₁₂H₂₀Cl₂N₂O 285.21 €452 Baseline morpholine-phenyl core
1-(2-Methylphenyl)-2-morpholinylethan-1-amine diHCl C₁₃H₂₂Cl₂N₂O 299.24 N/A Methyl-phenyl substitution
2-(2-Chloropyridin-4-yl)ethan-1-amine diHCl C₇H₁₀Cl₂N₂ 193.07 N/A Pyridine heterocycle
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine diHCl C₁₄H₂₄Cl₂N₂O 325.26 N/A Pyrrolidine-ethoxy linker

Notes:

  • The parent compound’s higher molecular weight (285.21 g/mol) compared to pyridine/thiazole analogs reflects its aromatic bulk, which may influence pharmacokinetic properties.
  • Commercial pricing disparities (e.g., €452 vs. €611 for 50 mg of other morpholine derivatives) suggest differences in synthetic accessibility or demand.

Research and Application Insights

  • Synthetic Utility : The parent compound’s low yield (8.61%) in guanidine formation underscores challenges in its derivatization, possibly due to steric hindrance from the morpholine-phenyl core.
  • Heterocyclic Advantages : Thiazole and pyridine derivatives may offer improved metabolic stability over phenyl-based compounds, critical for drug candidates.

Métodos De Preparación

Synthetic Route Overview

The synthesis of 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride typically proceeds through the following key stages:

Detailed Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Halogenated Precursors

A common strategy involves nucleophilic aromatic substitution of a halogenated phenyl ethanamine intermediate with morpholine:

  • Starting material : 2-halophenyl ethan-1-amine (e.g., 2-chlorophenyl ethanamine)
  • Nucleophile : Morpholine
  • Conditions : Use of a base such as sodium carbonate or potassium carbonate in protic (e.g., methanol) or aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide)
  • Temperature : Typically 20–100 °C, often optimized around 25 °C to 50 °C for best yields
  • Outcome : Substitution of halogen by morpholine ring to yield 2-(morpholin-4-yl)phenyl ethan-1-amine intermediate

This step is supported by analogous processes described in aromatic amine syntheses involving morpholine substitution.

Reduction of Nitro Precursors (If Applicable)

In some synthetic schemes, the amino group on the ethan-1-amine side chain is introduced via reduction of a nitro intermediate:

Formation of the Dihydrochloride Salt

The free base amine is converted to the dihydrochloride salt to improve stability, solubility, and crystallinity:

  • Method : Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or water)
  • Result : Formation of the dihydrochloride salt, this compound
  • This salt form is well characterized and widely used in research.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Aromatic substitution Morpholine, Na2CO3 or K2CO3, MeOH or DMF 25–50 70–90 Base facilitates nucleophilic substitution
Nitro group reduction Thiourea dioxide or Na2S2O4 25–65 80–95 Mild reducing conditions
Salt formation HCl in ethanol or water Room temp Quantitative Salt crystallizes for purification

Research Findings and Optimization Notes

  • One-pot synthesis : Combining nucleophilic substitution and nitro reduction in one pot streamlines the process and reduces purification steps.
  • Solvent choice : Protic solvents like methanol favor substitution, while aprotic solvents like DMF improve solubility of intermediates.
  • Base selection : Sodium carbonate and potassium carbonate are preferred for their mildness and efficiency in substitution reactions.
  • Temperature control : Moderate temperatures (20–50 °C) optimize substitution yields while minimizing side reactions.
  • Salt formation : Conversion to dihydrochloride salt enhances compound stability and handling, critical for downstream applications.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Methodology

Preparation Step Key Reagents/Conditions Purpose Outcome
1. Aromatic substitution Morpholine, Na2CO3/K2CO3, MeOH/DMF Introduce morpholine group 2-(Morpholin-4-yl)phenyl ethan-1-amine
2. Nitro group reduction Thiourea dioxide or sodium dithionite Convert nitro to amine Amino-substituted intermediate
3. Salt formation Hydrochloric acid in ethanol or water Form dihydrochloride salt Stable crystalline salt

Q & A

Q. What are the recommended synthetic routes for preparing 2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzene ring. Key steps include:
  • Alkylation/amination : Introduce the morpholine moiety via nucleophilic substitution of a halogenated precursor (e.g., 2-bromo- or 2-chlorophenyl derivatives) using morpholine under reflux in polar aprotic solvents like DMF or acetonitrile .
  • Reductive amination : Convert ketone intermediates (e.g., 2-(2-morpholinophenyl)acetophenone) to the primary amine using reducing agents such as NaBH₄ or LiAlH₄ in THF.
  • Salt formation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the dihydrochloride salt .
  • Optimization : Adjust reaction time, solvent polarity, and stoichiometry (e.g., excess morpholine) to improve yields. Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by peak area) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm for N-CH₂) and aromatic protons (δ 6.8–7.5 ppm) .
  • LC-MS : Verify molecular weight ([M+H]+ expected at m/z ~255 for the free base; +2Cl adducts in ESI− mode) .
  • Elemental analysis : Validate stoichiometry (C, H, N, Cl percentages) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer :
  • Software tools : Use SHELXL for small-molecule refinement. Input initial coordinates from SHELXD or direct methods, then apply restraints for bond lengths/angles (e.g., C-N bonds in morpholine: 1.45–1.50 Å) .
  • Disorder handling : For disordered morpholine rings, split the model into two conformers and refine occupancy factors. Use "ISOR" restraints to stabilize thermal parameters .
  • Validation : Cross-check residual electron density maps (e.g., peaks >0.5 e⁻/ų indicate missed solvent or disorder) and R-factors (target R₁ < 5% for high-resolution data) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting serotonin or nitric oxide synthase receptors?

  • Methodological Answer :
  • Scaffold modification : Synthesize analogs with:
  • Substituent variations : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects on receptor binding .
  • Chain length adjustment : Vary the ethylamine linker to methyl or propyl groups to probe hydrophobic interactions .
  • Biological assays :
  • In vitro binding : Use radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A affinity) .
  • Functional assays : Measure cAMP or calcium flux in transfected HEK293 cells expressing target receptors .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) with receptor crystal structures (PDB: 6WGT for 5-HT₂A) to rationalize SAR trends .

Q. How can researchers leverage crystallographic data to predict solubility and formulation stability?

  • Methodological Answer :
  • Hirshfeld surface analysis : Calculate intermolecular interactions (e.g., H-bonding between NH₃⁺ and Cl⁻) to predict crystal packing efficiency and solubility .
  • Salt screening : Co-crystallize with counterions (e.g., citrate, sulfate) and compare lattice energies via DSC/TGA to identify stable forms .
  • Accelerated stability testing : Store batches at 40°C/75% RH for 4 weeks and monitor degradation (HPLC) or hygroscopicity (DVS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.